Disperse Red 54

Description

Structure

3D Structure

Properties

IUPAC Name |

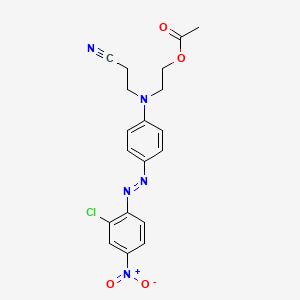

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN5O4/c1-14(26)29-12-11-24(10-2-9-21)16-5-3-15(4-6-16)22-23-19-8-7-17(25(27)28)13-18(19)20/h3-8,13H,2,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTSGWJEOIPFED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064084 | |

| Record name | -(4-((2-Chloro-4-nitrophenyl)azo)-N-(2-cyanoethyl)anilino)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6021-61-0 | |

| Record name | 3-[[2-(Acetyloxy)ethyl][4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]amino]propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6021-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-(2-(2-chloro-4-nitrophenyl)diazenyl)phenyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006021610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | -(4-((2-Chloro-4-nitrophenyl)azo)-N-(2-cyanoethyl)anilino)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-[(2-chloro-4-nitrophenyl)azo]-N-(2-cyanoethyl)anilino]ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Molecular Identity and Physicochemical Properties

An In-depth Technical Guide to C.I. Disperse Red 54

This technical guide provides a comprehensive overview of C.I. This compound, a synthetic dye with significant applications in the textile and polymer industries. This document is intended for researchers, scientists, and professionals in drug development and material science who require detailed chemical and physical data, as well as an understanding of its synthesis.

C.I. This compound is a single azo class dye, characterized by the presence of an azo group (-N=N-) connecting aromatic rings.[1] Its chemical structure is responsible for its characteristic red hue and its affinity for hydrophobic fibers.

The molecular formula for C.I. This compound is C₁₉H₁₈ClN₅O₄ .[1][2][3][4][5][6][7]

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₈ClN₅O₄ | [1][2][3][4][5][6][7] |

| Molecular Weight | 415.83 g/mol | [1][2][3][4][5][6][7] |

| CAS Registry Numbers | 12217-86-6, 6657-37-0, 6021-61-0 | [1][4][5] |

| Appearance | Purple powder | [1][7] |

| Boiling Point (Predicted) | 622.6 ± 55.0 °C | [4][5][6][7] |

| Density (Predicted) | 1.31 ± 0.1 g/cm³ | [4][5][6] |

| Flash Point (Predicted) | 330.3 °C | [4][7] |

| Water Solubility (20°C) | 94 μg/L | [5] |

| LogP | 4.03 at 25°C | [5] |

Synthesis of C.I. This compound

The manufacturing process for C.I. This compound involves a diazo coupling reaction.[1][7] This is a common method for producing azo dyes. The synthesis begins with the diazotization of 2-chloro-4-nitrobenzenamine, which is then coupled with N-cyanoethyl-N-methoxycarbonylethylaniline.[1][7]

Experimental Protocols

General Dyeing Procedure

C.I. This compound is primarily used for dyeing hydrophobic fibers such as polyester and acetate.[1][8] The typical application method is high-temperature and high-pressure dyeing.[1][7] This process involves dispersing the dye in an aqueous bath and carrying out the dyeing at elevated temperatures (e.g., 130°C) and pressure to ensure penetration and fixation of the dye within the fiber matrix. The pH of the dye bath is generally maintained around 7 for optimal results.[1]

Toxicological Studies

A study by Jaskot RH, et al. investigated the toxicity of an anthraquinone violet dye mixture, which is a different class of dye from the azo dye C.I. This compound.[5][9][10] While this study is cited in some safety data for this compound, the specific experimental protocols for C.I. This compound itself are not detailed in the available literature. For researchers and drug development professionals, it is crucial to consult specific safety data sheets (SDS) and conduct thorough risk assessments before handling this compound.

Applications

The primary application of C.I. This compound is in the textile industry for dyeing synthetic fibers.[7] It is valued for its ability to produce a vibrant red color with good fastness properties.[1] Beyond textiles, it also finds use in the coloration of plastics and in cosmetics.[5][9][10]

Conclusion

C.I. This compound is a well-characterized disperse dye with a defined molecular structure and known synthesis route. Its utility in industrial applications is well-established. For scientific and research purposes, particularly in fields like drug development where understanding molecular interactions is key, the provided physicochemical data serves as a critical foundation. However, detailed biological or toxicological studies specifically on C.I. This compound are not widely available in the public domain, necessitating careful handling and further investigation for any applications outside of its traditional use.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. C.I. This compound | TargetMol [targetmol.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound CAS#: 6021-61-0 [m.chemicalbook.com]

- 6. This compound | CAS#:12217-86-6 | Chemsrc [chemsrc.com]

- 7. Cas 12217-86-6,this compound | lookchem [lookchem.com]

- 8. Disperse Dyes - Dixon Chew [dixonchew.co.uk]

- 9. This compound | 6021-61-0 [chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Disperse Red 54 (CAS No. 12217-86-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Disperse Red 54 (CAS No. 12217-86-6), a monoazo disperse dye. It covers its chemical identity, physicochemical properties, synthesis, and primary industrial applications. The guide summarizes quantitative data in tabular format, outlines the general experimental protocol for its synthesis and application in textile dyeing, and includes graphical representations of key processes. While the primary application of this compound is in the textile and polymer industries, this guide also touches upon the toxicological context of azo dyes, which may be of interest to professionals in toxicology and drug development.

Chemical Identity and Physicochemical Properties

This compound is a synthetic organic colorant belonging to the single azo class of dyes.[1] Its chemical structure and properties are well-defined, making it suitable for specific industrial applications, primarily the dyeing of hydrophobic synthetic fibers.[2][3]

Synonyms: C.I. This compound, Disperse Scarlet 3GFL, Scarlet S-3GFL, Artisil Scarlet 3GFL, Disperse Red 3GFL, Dispersol Scarlet C-G.[4][5] IUPAC Name: methyl 3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]propanoate.[4] Molecular Formula: C₁₉H₁₈ClN₅O₄.[4] Appearance: The dye typically presents as a dark red or purple powder/grain.[1][6][7]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Registry Number | 12217-86-6 (Primary) | [1][5][8] |

| 6657-37-0, 6021-61-0 (Also cited) | [1][9] | |

| C.I. Number | 11131 | [1][7] |

| Molecular Weight | 415.83 g/mol | [1][4][8] |

| Density | 1.31 g/cm³ | [5][8] |

| Boiling Point | 622.6°C at 760 mmHg | [5][8] |

| Flash Point | 330.3°C | [5][8] |

| Vapor Pressure | 2.02 x 10⁻¹⁵ mmHg at 25°C | [5][8] |

| Refractive Index | 1.608 | [5][8] |

| Water Solubility | Insoluble | [7] |

| Solvent Solubility | Soluble in acetone and alcohol | [7] |

| LogP (Octanol-Water Partition Coeff.) | 5.47 | [8] |

| XLogP3-AA | 3.8 | [4] |

| Topological Polar Surface Area | 123.87 Ų | [8] |

Experimental Protocols

Synthesis of this compound

The manufacturing process for this compound involves a two-stage diazotization and coupling reaction.[1][10]

Generalized Protocol:

-

Diazotization: The process begins with the diazotization of an aromatic amine, 2-Chloro-4-nitrobenzenamine. This is typically achieved by reacting the amine with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) at a low temperature (0-5°C) to form a diazonium salt. The low temperature is crucial to maintain the stability of the diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, N-cyanoethyl-N-methoxycarbonylethylaniline.[1][10] This electrophilic substitution reaction forms the characteristic azo (-N=N-) bond, creating the final dye molecule. The reaction is generally carried out under controlled pH conditions to ensure efficient coupling.

-

Isolation and Purification: The synthesized dye precipitates from the reaction mixture and is isolated via filtration. It is then washed to remove unreacted starting materials and byproducts, followed by drying to yield the final product.

Disclaimer: This represents a generalized industrial synthesis pathway. Specific details regarding reagent quantities, reaction times, and purification methods are proprietary and not publicly available.

Caption: Generalized synthesis workflow for this compound.

Application Protocol: High-Temperature Disperse Dyeing of Polyester

This compound is primarily used for dyeing hydrophobic fibers like polyester.[6] Due to its low water solubility, it is applied as a fine aqueous dispersion.[2] The high-temperature, high-pressure method is a common application protocol.[5][7]

Generalized Protocol:

-

Dye Bath Preparation: The dye powder is milled into fine particles and dispersed in water with the aid of dispersing agents to form a stable dispersion.[11] The pH of the dye bath is typically adjusted to be slightly acidic to neutral (pH ~7).[1][10]

-

Dyeing Process: The polyester fabric is introduced into the dye bath. The system is sealed in a high-pressure vessel and the temperature is raised to 120-130°C.[3] The high temperature causes the polymer chains in the polyester fibers to become more mobile, opening up pores and allowing the small, non-ionic dye molecules to diffuse into the fiber structure.

-

Fixation: The dye molecules, once inside the amorphous regions of the polyester fiber, become physically trapped as the fabric cools and the polymer structure contracts. They are held in place by van der Waals forces and hydrophobic interactions.

-

Reduction Clearing: After dyeing, a "reduction clearing" step is often performed. This involves washing the fabric in a bath containing a reducing agent (like sodium hydrosulfite) and alkali. This process removes any dye particles adhering to the fiber surface, which improves the color fastness of the final product.

Caption: High-temperature disperse dyeing process for polyester.

Biological Activity and Toxicological Information

Signaling Pathways and Drug Development

Based on extensive searches of publicly available scientific literature and chemical databases, there is no evidence to suggest that this compound has been investigated for applications in drug development or that it interacts with specific biological signaling pathways. Its physical and chemical properties are optimized for industrial dyeing, not for pharmacological activity.

Toxicological Profile

While specific toxicological data for this compound is limited, as an azo dye, it belongs to a chemical class that has been subject to scrutiny. Some azo dyes can be metabolized, particularly under reductive conditions (e.g., by gut microflora), to cleave the azo bond and release the constituent aromatic amines.[12] The toxicity of these potential metabolites is a primary concern.

Studies on other disperse azo dyes, such as Disperse Red 1, have indicated potential for cytotoxic and genotoxic effects in animal models, including DNA damage and adverse effects on reproductive health.[12][13] These findings highlight the importance of proper industrial hygiene and wastewater treatment to minimize environmental and human exposure to this class of compounds.[12] However, it is crucial to note that toxicity cannot be directly extrapolated from one azo dye to another without specific experimental data.

Conclusion

This compound (CAS No. 12217-86-6) is a well-characterized monoazo dye with significant applications in the coloration of synthetic textiles, particularly polyester. Its synthesis is based on standard diazotization and coupling chemistry, and its application relies on high-temperature diffusion into hydrophobic polymer fibers. While it serves a clear industrial purpose, there is no information in the scientific literature to support a role in drug development or interaction with biological pathways. As with many synthetic industrial chemicals, particularly those in the azo class, appropriate handling and environmental controls are necessary to mitigate potential risks associated with exposure.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. sdinternational.com [sdinternational.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Cas 12217-86-6,this compound | lookchem [lookchem.com]

- 6. colorkem.com [colorkem.com]

- 7. sdinternational.com [sdinternational.com]

- 8. CAS 12217-86-6 | this compound-Standard Group [std-fkm.com]

- 9. This compound|lookchem [lookchem.com]

- 10. This compound CAS#: 12217-86-6 [m.chemicalbook.com]

- 11. The Use of Dispersing Agents in Textile Industries [colourinn.in]

- 12. researchgate.net [researchgate.net]

- 13. Disperse Red 1 (textile dye) induces cytotoxic and genotoxic effects in mouse germ cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Disperse Red 54 in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 54, a member of the azo class of dyes, is a synthetic colorant characterized by its vibrant red hue and its application in the dyeing of hydrophobic materials. Its low aqueous solubility and affinity for nonpolar environments make it suitable for coloring synthetic fibers such as polyester, nylon, and acrylics. In the realms of research and development, particularly in fields like materials science and drug delivery, understanding the solubility of such dyes in organic solvents is paramount. This parameter dictates formulation strategies, influences the efficiency of dyeing processes, and is a critical factor in the development of novel applications.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. It details a robust experimental protocol for determining its solubility and presents illustrative data to guide researchers in their experimental design.

Solubility of this compound: An Overview

Table 1: Illustrative Solubility of this compound in Selected Organic Solvents at 25°C

The following table presents estimated solubility values for this compound based on the known behavior of analogous disperse dyes. These values should be considered as a guideline for solvent selection and must be experimentally verified for precise applications.

| Organic Solvent | Chemical Formula | Polarity Index (Relative) | Illustrative Solubility (g/L) |

| Acetone | C₃H₆O | High | 1.0 - 5.0 |

| Ethanol | C₂H₅OH | High | 0.5 - 2.5 |

| Methanol | CH₃OH | High | 0.1 - 1.0 |

| Ethyl Acetate | C₄H₈O₂ | Medium | 0.5 - 3.0 |

| Dichloromethane | CH₂Cl₂ | Medium | 1.0 - 4.0 |

| Toluene | C₇H₈ | Low | 0.1 - 0.5 |

| n-Hexane | C₆H₁₄ | Low | < 0.1 |

Experimental Protocol for Determining the Solubility of this compound

The solubility of this compound in an organic solvent can be accurately determined using UV-Visible (UV-Vis) spectrophotometry. This method is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.

Materials and Equipment

-

This compound (analytical standard)

-

Organic solvents of interest (spectroscopic grade)

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Pipettes (graduated and volumetric)

-

Syringe filters (0.45 µm)

-

UV-Vis spectrophotometer

-

Cuvettes (quartz or glass, appropriate for the solvent)

-

Thermostatically controlled shaker or incubator

Procedure

Step 1: Preparation of Standard Solutions and Calibration Curve

-

Stock Solution Preparation: Accurately weigh a precise amount of this compound (e.g., 10 mg) and dissolve it in a known volume of the chosen organic solvent (e.g., 100 mL) in a volumetric flask to create a stock solution of known concentration.

-

Serial Dilutions: Perform a series of dilutions of the stock solution to prepare at least five standard solutions of varying, known concentrations.

-

Spectrophotometric Analysis:

-

Set the UV-Vis spectrophotometer to scan a wavelength range (e.g., 300-700 nm) to determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear, and the equation of the line (y = mx + c) should be determined, where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

-

Step 2: Preparation of Saturated Solution

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial). The amount of excess dye should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Place the container in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is achieved.

Step 3: Measurement of Solubility

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any suspended particles.

-

If necessary, dilute the clear, saturated solution with the same organic solvent to bring its absorbance within the linear range of the calibration curve. Record the dilution factor.

-

Measure the absorbance of the diluted (or undiluted) saturated solution at the λmax.

Step 4: Calculation of Solubility

-

Using the equation from the calibration curve, calculate the concentration of this compound in the measured (and potentially diluted) saturated solution.

-

If the solution was diluted, multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in the chosen organic solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains elusive in publicly accessible literature, this guide provides the necessary framework for its experimental determination. The provided illustrative data serves as a valuable starting point for solvent selection in various research and development applications. The detailed experimental protocol, centered around UV-Vis spectrophotometry, offers a reliable and accurate method for researchers to generate their own precise solubility data, tailored to their specific experimental conditions. This will enable a more informed approach to the formulation and application of this important disperse dye.

A Technical Guide to the Synthesis of 2-Chloro-4-nitrobenzenamine Diazo Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis pathway for diazo compounds derived from 2-chloro-4-nitrobenzenamine, also known as 2-chloro-4-nitroaniline. This compound is a critical intermediate in the manufacturing of various chemicals, most notably disperse and basic dyes for textiles.[1][2] The synthesis involves a two-step process: the diazotization of the primary aromatic amine followed by an azo coupling reaction with a suitable coupling component.

Core Synthesis Pathway: An Overview

The conversion of 2-chloro-4-nitrobenzenamine into a stable and colorful azo dye follows a well-established chemical pathway.

-

Step 1: Diazotization: The primary aromatic amine, 2-chloro-4-nitrobenzenamine, is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) by reacting the amine with nitrous acid (HNO₂).[3] The nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[3] The resulting 2-chloro-4-nitrobenzene diazonium salt is a highly reactive intermediate.

-

Step 2: Azo Coupling: The diazonium salt then acts as an electrophile in a reaction with an electron-rich coupling component.[4] Common coupling partners include phenols, naphthols, and aromatic amines.[5][6] This electrophilic aromatic substitution reaction forms a stable azo compound, characterized by the nitrogen-nitrogen double bond (-N=N-) bridge, which acts as a chromophore and imparts color to the molecule.[6]

Caption: General two-step synthesis pathway for azo compounds.

Experimental Protocols

The following sections detail the methodologies for the key steps in the synthesis.

This protocol is a generalized procedure based on established methods for the diazotization of aromatic amines that are sparingly soluble in water.[7]

Materials:

-

2-Chloro-4-nitrobenzenamine (17.3 g, 0.1 mol)

-

Concentrated Hydrochloric Acid (30 ml)

-

Glacial Acetic Acid (20 ml)

-

Ice (100 g)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

Procedure:

-

In a well-stirred reactor vessel, create a suspension by combining 17.3 g of 2-chloro-4-nitrobenzenamine, 100 g of ice, 30 ml of concentrated HCl, and 20 ml of glacial acetic acid. Stir the mixture for 2 minutes to ensure homogeneity.[7]

-

Prepare a 4N sodium nitrite solution by dissolving the appropriate amount of NaNO₂ in cold distilled water.

-

Cool the amine suspension to a temperature of 0-5 °C using an external ice-salt bath.

-

Slowly add 25 ml of the 4N sodium nitrite solution dropwise to the amine suspension over the course of 2 minutes.[7] Critical: Maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt and the formation of unwanted byproducts.

-

After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure the diazotization reaction is complete.

-

The resulting solution contains the 2-chloro-4-nitrobenzene diazonium salt and is ready for the subsequent coupling reaction. It should be used promptly as diazonium salts can be unstable.

Caption: Step-by-step workflow for the diazotization reaction.

This protocol outlines the general steps for coupling the prepared diazonium salt with a phenolic compound.

Materials:

-

Freshly prepared 2-chloro-4-nitrobenzene diazonium salt solution

-

Coupling agent (e.g., Phenol, 2-Naphthol)

-

Sodium Hydroxide Solution (10% w/v)

-

Ice bath

Procedure:

-

Dissolve the chosen coupling agent (e.g., phenol) in a 10% aqueous sodium hydroxide solution. This deprotonates the hydroxyl group, forming a more reactive phenoxide ion.[8]

-

Cool the coupling agent solution to 0-5 °C in an ice bath with vigorous stirring.[9]

-

Slowly add the cold, freshly prepared diazonium salt solution to the cold coupling agent solution with continuous and efficient stirring.[9]

-

An immediate color change or the formation of a colored precipitate should be observed, indicating the formation of the azo dye.[9]

-

Maintain the reaction mixture in the ice bath and continue stirring for another 30 minutes to ensure the coupling reaction goes to completion.

-

Isolate the solid azo dye product by filtration (e.g., using a Büchner funnel), wash it thoroughly with cold water to remove any unreacted salts, and dry the product.

Quantitative Data and Reaction Parameters

The efficiency of the diazotization process can be influenced by the choice of solvent and reaction conditions. The following table summarizes parameters from various experimental examples.[7]

| Parameter | Example 1 | Example 2 | Example 3 |

| Amine | 2-chloro-4-nitroaniline | 2-chloro-4-nitroaniline | 2-chloro-4-nitroaniline |

| Amine Amount | 17.3 g | 17.3 g | 173 g |

| Primary Solvent | Glacial Acetic Acid | Dimethylsulfoxide (DMSO) | Glacial Acetic Acid |

| Solvent Volume | 20 ml | 10 ml | 200 ml |

| Acid | Conc. HCl (30 ml) | Conc. HCl (30 ml) | Conc. HCl (300 ml) |

| Temperature (°C) | 20 | 20 | 20 |

| NaNO₂ Solution | 4N (25 ml) | 4N (25 ml) | 4N (250 ml) |

| Addition Time | 2 minutes | 18 seconds | 6 minutes |

| Post-Stir Time | 3.5 minutes | 1 minute | 5 minutes |

Reaction Mechanism

The diazotization reaction proceeds through several key steps, beginning with the formation of the nitrosating agent.

Caption: Key steps in the mechanism of aromatic diazotization.

-

Formation of the Electrophile : In the acidic solution, sodium nitrite is protonated to form nitrous acid (HONO). Further protonation and subsequent loss of a water molecule generate the highly electrophilic nitrosonium ion (N≡O⁺).

-

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of 2-chloro-4-nitrobenzenamine attacks the nitrosonium ion.

-

Proton Transfers & Dehydration : A series of proton transfers (tautomerization) and the final elimination of a water molecule result in the formation of the stable, resonance-stabilized diazonium ion.[3]

References

- 1. 2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Diazotisation [organic-chemistry.org]

- 4. Chemistry 210 Experiment 6 [home.miracosta.edu]

- 5. youtube.com [youtube.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Single Azo Class Dyes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of single azo class dyes. It includes detailed experimental protocols for their synthesis and characterization, quantitative data summaries, and visual representations of key processes and concepts to support research and development activities.

Physicochemical Properties of Single Azo Dyes

Single azo dyes, characterized by the presence of one azo group (-N=N-) connecting two aromatic rings, are the largest and most versatile class of synthetic organic colorants.[1][2][3][4] Their properties are largely dictated by the nature of the aromatic systems and the substituents they bear.

Physical Properties

The physical state of azo dyes is typically solid.[3] The color of these dyes is a result of the extended π-delocalization across the molecule, with the azo group acting as a primary chromophore.[1][3][4] The specific color, ranging from yellow to red, orange, brown, and blue, is fine-tuned by the electronic nature of the substituents on the aromatic rings.[1][4]

Solubility: The solubility of azo dyes is highly dependent on their molecular structure. The introduction of polar functional groups, such as sulfonic acid groups (-SO₃H), increases their solubility in water and other polar solvents like methanol and ethanol.[3][5] Conversely, the absence of such groups and the presence of nonpolar moieties render them soluble in non-aqueous, organic solvents.[1][5][6]

Melting Point: The melting points of single azo dyes are influenced by their molecular weight and crystalline structure. The data in Table 1 provides examples of melting points for various synthesized monoazo dyes.

Chemical Properties

Synthesis: The fundamental synthesis of azo dyes involves a two-step process: diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component, such as a phenol or another aromatic amine.[7][8][9] This electrophilic aromatic substitution reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.[7][10]

Spectroscopic Properties: Azo dyes exhibit characteristic absorption spectra in the ultraviolet (UV) and visible regions.[9][11] The wavelength of maximum absorption (λmax) is influenced by the electronic properties of the substituents and the polarity of the solvent, a phenomenon known as solvatochromism.[9] Infrared (IR) spectroscopy can be used to identify the characteristic N=N stretching vibration.[2]

Stability: The stability of azo dyes is a critical property. The azo linkage is generally stable but can be susceptible to cleavage under certain conditions.

-

Light Stability: Exposure to light, particularly UV radiation, can lead to the photochemical degradation of azo dyes.[12]

-

Thermal Stability: Azo dyes can undergo thermal degradation at elevated temperatures, which typically involves the cleavage of the azo bond.[13][14][15]

-

pH Stability: The color and stability of many azo dyes are pH-dependent, which is why some are used as acid-base indicators.[3][16]

-

Chemical Stability: Under anaerobic conditions, the azo bond can be reductively cleaved by microorganisms, leading to the formation of potentially carcinogenic aromatic amines.[3][17]

Data Presentation: Properties of Representative Single Azo Dyes

The following tables summarize key quantitative data for a selection of single azo dyes, compiled from various research articles.

Table 1: Physical and Synthetic Data of Selected Single Azo Dyes

| Dye Name/Description | Aromatic Amine | Coupling Component | Yield (%) | Melting Point (°C) | Reference |

| 4-[(4-nitrophenyl)azo]-1-naphthol | 4-nitroaniline | 1-Naphthol | 87.60 | 261 | [11] |

| 1-[(4-nitrophenyl)azo]naphthalene-2-ol | 4-nitroaniline | 2-Naphthol | 64.20 | 243 | [11] |

| 5-[(4-nitrophenyl)azo]salicylic acid | 4-nitroaniline | Salicylic acid | 67.90 | 294 | [11] |

| 4-[(4-nitrophenyl)azo] phenol | 4-nitroaniline | Phenol | 47.30 | 172 | [11] |

| Dye from Sulfanilic Acid | Sulfanilic acid | Phenol | Good | - | [9] |

| Dye from p-nitroaniline | p-nitroaniline | Salicylic Acid | Low | - | [9] |

Table 2: Spectroscopic Data (λmax) of Selected Single Azo Dyes in Different Solvents

| Dye Name/Description | Methanol (nm) | Ethanol (nm) | Ethyl Acetate (nm) | Reference |

| 4-[(4-nitrophenyl)azo]-1-naphthol | 535 | 530 | 510 | [11] |

| 1-[(4-nitrophenyl)azo]naphthalene-2-ol | 480 | 470 | 460 | [11] |

| 5-[(4-nitrophenyl)azo]salicylic acid | 430 | 420 | 410 | [11] |

| 4-[(4-nitrophenyl)azo] phenol | 440 | 430 | 420 | [11] |

| Dye from Sulfanilic Acid | 440 | 435 | 420 | [9] |

| Dye from p-nitroaniline | 430 | 425 | 410 | [9] |

Experimental Protocols

General Synthesis of a Single Azo Dye

This protocol describes a general method for the synthesis of a single azo dye via diazotization and coupling.[7][10][18]

Materials:

-

Primary Aromatic Amine (e.g., Aniline, Sulfanilic acid)

-

Coupling Component (e.g., 2-Naphthol, Phenol)

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Ice

-

Distilled Water

Procedure:

Step 1: Diazotization

-

Dissolve the primary aromatic amine (0.01 mol) in a mixture of concentrated hydrochloric acid and distilled water.

-

Cool the resulting solution to 0–5 °C in an ice bath with constant stirring.[7]

-

In a separate beaker, dissolve sodium nitrite (0.01 mol) in cold distilled water.

-

Slowly add the cold sodium nitrite solution to the cooled amine solution while maintaining the temperature between 0–5 °C. Continue stirring for a short period to ensure the complete formation of the diazonium salt.

Step 2: Azo Coupling

-

Dissolve the coupling component (0.01 mol) in an aqueous sodium hydroxide solution.

-

Cool this solution to 0–5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring. A brightly colored precipitate of the azo dye will form immediately.[7]

-

Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the coupling reaction.

Step 3: Isolation and Purification

-

Filter the precipitated dye using suction filtration (e.g., with a Büchner funnel).

-

Wash the crude product with a small amount of cold distilled water to remove any unreacted salts.

-

Recrystallize the crude dye from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the purified product.

UV-Visible Spectral Analysis

This protocol outlines the procedure for determining the absorption spectrum of an azo dye.[19][20][21][22]

Materials:

-

Synthesized Azo Dye

-

Spectroscopic grade solvents (e.g., Methanol, Ethanol, Ethyl Acetate)

-

UV-Visible Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare stock solutions of the azo dye in the desired solvents at a known concentration (e.g., 0.01% or 0.001%).[22]

-

Prepare a series of dilutions from the stock solution if required for quantitative analysis.

-

Set the spectrophotometer to scan a desired wavelength range (e.g., 190-700 nm).[22]

-

Use the pure solvent as a blank to zero the instrument.

-

Record the absorption spectrum of each dye solution in a quartz cuvette.

-

Identify the wavelength of maximum absorbance (λmax).

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general method for the analysis of azo dyes using HPLC.[23][24][25][26][27][28]

Materials:

-

Azo Dye Sample

-

HPLC-grade solvents (e.g., Acetonitrile, Water)

-

HPLC system with a suitable detector (e.g., Diode Array Detector - DAD)

-

C18 reversed-phase column

Procedure:

-

Prepare a standard solution of the azo dye in a suitable solvent.

-

Set up the HPLC system with a C18 column and a mobile phase gradient (e.g., a gradient of acetonitrile and water).

-

Set the flow rate (e.g., 0.3 mL/min).[23]

-

Set the DAD to monitor at a specific wavelength or across a range (e.g., 240 nm or 200-400 nm).[23]

-

Inject the standard solution to determine the retention time and response.

-

Inject the sample solution for analysis.

-

Quantify the azo dye in the sample by comparing its peak area to that of the standard.

Thermogravimetric Analysis (TGA)

This protocol describes the thermal stability analysis of an azo dye using TGA.[13][14][29][30]

Materials:

-

Azo Dye Sample

-

TGA Instrument

-

Inert sample pan (e.g., alumina or platinum)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Accurately weigh a small amount of the azo dye sample (typically 3-10 mg) into an inert sample pan.[13]

-

Place the sample pan in the TGA instrument.

-

Purge the instrument with an inert gas at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[13]

-

Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min).[29]

-

Continuously record the sample mass as a function of temperature.

-

Analyze the resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) to determine the onset of decomposition and the temperature of maximum mass loss.

Visualizations

Caption: General synthesis workflow for single azo dyes.

Caption: Factors influencing the stability of azo dyes.

Caption: Experimental workflow for azo dye characterization.

References

- 1. jchemrev.com [jchemrev.com]

- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azo dye - Wikipedia [en.wikipedia.org]

- 4. jchemrev.com [jchemrev.com]

- 5. US20060053571A1 - Azo dyes soluble in organic solvents - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. discoveryjournals.org [discoveryjournals.org]

- 10. cuhk.edu.hk [cuhk.edu.hk]

- 11. ijrpr.com [ijrpr.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. ijsrp.org [ijsrp.org]

- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 17. Technical Aspects of Azo Colorants, Danish Environmental Protection Agency [www2.mst.dk]

- 18. The microscale synthesis of azo dyes | Class experiment | RSC Education [edu.rsc.org]

- 19. azom.com [azom.com]

- 20. analysis.rs [analysis.rs]

- 21. Development of standardized method for the quantification of azo dyes by UV-Vis in binary mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. worldwidejournals.com [worldwidejournals.com]

- 23. agilent.com [agilent.com]

- 24. researchgate.net [researchgate.net]

- 25. agilent.com [agilent.com]

- 26. Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. waters.com [waters.com]

- 28. Analyses of two azo dyes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. files.core.ac.uk [files.core.ac.uk]

- 30. researchgate.net [researchgate.net]

In-Depth Technical Guide: Thermal Stability and Degradation Profile of Disperse Red 54

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for Disperse Red 54 is limited. Therefore, this guide provides a comprehensive framework based on the general properties of high-temperature monoazo disperse dyes and outlines the standard methodologies for such an analysis. The degradation profile presented is a hypothesized pathway based on established chemical principles for similar dye structures.

Introduction to this compound

This compound (C.I. 11131) is a monoazo disperse dye characterized by its application in the high-temperature dyeing of hydrophobic fibers, particularly polyester. Its chemical structure, C19H18ClN5O4, imparts good sublimation fastness, a critical property for processes such as thermosol dyeing, which occur at elevated temperatures (typically 180-220°C). Understanding the thermal stability and degradation profile of this compound is paramount for optimizing dyeing processes, ensuring product quality, and assessing the environmental and safety implications of its use and potential breakdown products.

Thermal Stability Profile

The thermal stability of a disperse dye is its ability to resist chemical and physical changes upon heating. For high-temperature dyes like this compound, this is a key performance indicator. The primary concerns during thermal processing are sublimation (phase change from solid to gas) and thermal decomposition (chemical breakdown).

General Thermal Characteristics of High-Temperature Disperse Dyes

High-temperature disperse dyes are specifically engineered to withstand the rigors of modern dyeing techniques. Their stability is generally attributed to their molecular structure, including the nature of the chromophore, substituents, and intermolecular forces.

Data Presentation

The following table summarizes the expected thermal properties for a high-temperature disperse dye like this compound, based on typical performance characteristics.

| Property | Typical Value Range for High-Temperature Disperse Dyes | Notes |

| Melting Point (°C) | > 150 | Often difficult to determine accurately as decomposition may begin before or during melting. Some sources state "N/A" for this compound. |

| Sublimation Temperature | High | Dyes with good sublimation fastness are essential for high-temperature dyeing and printing to prevent color loss and contamination. |

| Decomposition Onset (TGA) | 250 - 300 °C | The temperature at which significant weight loss begins, indicating the start of thermal decomposition in an inert atmosphere. |

| Peak Decomposition (DTG) | 300 - 450 °C | The temperature of the maximum rate of weight loss, often occurring in one or more stages. |

Thermal Degradation Profile

The thermal degradation of azo dyes like this compound primarily involves the cleavage of the azo bond (-N=N-), which is the most thermally labile part of the molecule. This initial fragmentation can be followed by subsequent reactions of the resulting aromatic species.

Hypothesized Thermal Degradation Pathway

In the absence of specific experimental data from techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), a plausible degradation pathway for this compound can be proposed. The initial step is the homolytic cleavage of the azo bond, leading to the formation of two radical fragments. These highly reactive species can then undergo various reactions, such as hydrogen abstraction, recombination, and further fragmentation, to yield a complex mixture of smaller, more volatile compounds.

Mandatory Visualization: Hypothesized Degradation Pathway

Caption: Hypothesized thermal degradation pathway of this compound.

Experimental Protocols

The following are detailed, generalized protocols for conducting TGA and DSC analyses on a disperse dye like this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the dye by measuring weight loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound powder into a ceramic or aluminum TGA pan.

-

Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the percentage of weight loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of the maximum rates of decomposition.

-

Determine the onset temperature of decomposition and the residual weight at the end of the analysis.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of the dye by measuring the heat flow into or out of the sample as a function of temperature.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound powder into a sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to a temperature above the expected melting point (e.g., 250°C) at a heating rate of 10°C/min.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic peaks, which may correspond to melting, and exothermic peaks, which may indicate crystallization or decomposition.

-

Determine the onset temperature and the peak temperature of any observed transitions.

-

Mandatory Visualization: Experimental Workflow

Caption: Generalized experimental workflow for thermal analysis.

Conclusion

Ecotoxicity and Environmental Fate of Disperse Red 54: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative ecotoxicity and environmental fate data for Disperse Red 54 is limited. This guide summarizes the available information and incorporates data from structurally similar analogue compounds to provide a comprehensive overview.

Introduction

This compound (C.I. 11131) is a single azo class dye with the molecular formula C₁₉H₁₈ClN₅O₄ and a molecular weight of 415.83 g/mol .[1] It is used in the textile industry for dyeing synthetic fibers. Like many azo dyes, its environmental persistence, potential for bioaccumulation, and the toxicity of its degradation products are of concern. This technical guide provides an in-depth analysis of the ecotoxicity and environmental fate of this compound, drawing from available literature and data on analogous compounds.

Ecotoxicity Profile

Aquatic Toxicity Data (Analogue Compounds)

| Compound | Test Organism | Endpoint | Duration | Value (mg/L) |

| Disperse Red 1 | Daphnia similis | EC50 | 48h | 0.80 |

| Disperse Red 13 | Daphnia similis | EC50 | 48h | Not specified, but toxicity increased in the presence of the chlorine substituent compared to Disperse Red 1[2] |

Note: The presence of a chlorine substituent in Disperse Red 13, which is also present in this compound, was shown to increase its toxicity to Daphnia similis compared to Disperse Red 1.[2]

Experimental Protocols for Aquatic Toxicity Testing (General Guidance)

Standardized ecotoxicity testing is typically conducted following OECD (Organisation for Economic Co-operation and Development) guidelines to ensure data quality and comparability.

-

Test Organism: A recommended fish species, such as Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

-

Test Substance Preparation: A stock solution of this compound is prepared. Due to its low water solubility, a solvent or dispersant may be required, with appropriate solvent controls included in the test design.

-

Test Design: A limit test at 100 mg/L or a full range-finding and definitive test with a series of concentrations is performed.

-

Exposure: Fish are exposed to the test concentrations for 96 hours under controlled conditions (temperature, light, oxygen).

-

Observations: Mortality and sub-lethal effects are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 (lethal concentration for 50% of the test organisms) is calculated using appropriate statistical methods.

-

Test Organism: Daphnia magna or Daphnia pulex.

-

Test Substance Preparation: As described for the fish toxicity test.

-

Test Design: A semi-static or static test with a range of concentrations and a control.

-

Exposure: Daphnids are exposed for 48 hours under controlled conditions.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

-

Data Analysis: The EC50 (effective concentration for 50% of the test organisms) for immobilization is calculated.

-

Test Organism: A recommended green algae species, such as Pseudokirchneriella subcapitata.

-

Test Substance Preparation: As described previously.

-

Test Design: Algal cultures are exposed to a series of test concentrations and a control.

-

Exposure: The test is conducted over 72 hours under constant illumination and temperature.

-

Observations: Algal growth is measured, typically by cell counts or spectrophotometry.

-

Data Analysis: The EC50 for growth inhibition is calculated.

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in the environment. Key parameters include biodegradation, soil sorption, and bioaccumulation.

Biodegradation

Several studies have investigated the biodegradation of this compound by microorganisms.

| Microorganism | Condition | Decolorization | Duration | Degradation Product Identified |

| Brevibacillus laterosporus | Optimized (pH 7, 40°C) | 100% (at 50 mg/L) | 48 h | N-(1λ³-chlorinin-2-yl)acetamide[3][4] |

| Bacterial Consortium | Not specified | 84.17% (by Bacillus cereus) | 24 h | Not specified for this compound |

The following protocol is based on the study of this compound degradation by Brevibacillus laterosporus.[3][4]

-

Microorganism and Culture Conditions: Brevibacillus laterosporus is cultured in a suitable nutrient broth.

-

Decolorization Assay:

-

A known concentration of this compound (e.g., 50 mg/L) is added to the bacterial culture.

-

The culture is incubated under optimized conditions (e.g., pH 7, 40°C) for a specific duration (e.g., 48 hours).

-

Samples are withdrawn at regular intervals, centrifuged to remove bacterial cells, and the absorbance of the supernatant is measured at the dye's maximum wavelength to determine the percentage of decolorization.

-

-

Enzyme Assays: Activities of enzymes potentially involved in degradation (e.g., tyrosinase, veratryl alcohol oxidase, NADH-DCIP reductase) are measured spectrophotometrically.

-

Analysis of Degradation Products:

-

The supernatant from the decolorized culture is extracted with a suitable solvent (e.g., ethyl acetate).

-

The extract is concentrated and analyzed using techniques such as High-Performance Liquid Chromatography (HPLC), High-Pressure Thin Layer Chromatography (HPTLC), Fourier Transform Infrared Spectroscopy (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the metabolites.

-

Soil Sorption

The soil sorption coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil organic carbon. A high Koc value indicates that the substance is likely to be immobile in soil. No experimental Koc value for this compound was found in the searched literature. As a disperse dye with low water solubility, it is expected to have a significant potential to adsorb to sediments.

Bioaccumulation

The bioconcentration factor (BCF) is an indicator of a substance's potential to accumulate in living organisms. High BCF values suggest a risk of bioaccumulation in the food chain. No experimental BCF value for this compound was found. Disperse dyes are generally characterized as hydrophobic and lipophilic, indicating a potential for bioconcentration.

Visualizations

Proposed Biodegradation Pathway of this compound

Caption: Proposed biodegradation pathway of this compound.

Experimental Workflow for Biodegradation Study

Caption: General workflow for a this compound biodegradation study.

Logical Relationship for Ecotoxicity Assessment Using Analogue Data

References

In-depth Technical Guide: Health and Safety Data for Disperse Red 54 Exposure

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available health and safety information for Disperse Red 54 (CAS No. 6021-61-0). It is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment. A significant lack of comprehensive toxicological data for this substance has been noted in publicly accessible databases and safety data sheets.

Executive Summary

Chemical Identification

| Identifier | Value |

| Chemical Name | 3-[--INVALID-LINK--amino]propanenitrile |

| C.I. Name | This compound |

| CAS Number | 6021-61-0 |

| Molecular Formula | C₁₉H₁₈ClN₅O₄ |

| Molecular Weight | 415.83 g/mol |

Toxicological Data

A comprehensive review of available literature and safety data sheets indicates a significant gap in quantitative toxicological data for this compound. Most safety data sheets explicitly state "no data available" for acute oral, dermal, and inhalation toxicity, as well as for skin corrosion/irritation, eye damage, respiratory or skin sensitization, carcinogenicity, and reproductive toxicity.[1] The primary available data pertains to genotoxicity.

Genotoxicity Data Summary

The following table summarizes the key findings from genotoxicity studies on this compound.

| Assay Type | Test System | Metabolic Activation | Result | Reference |

| Gene Mutation | Salmonella typhimurium (strains TA97a, TA98, TA100) | With and without | Positive | (Baranski et al., 1992) cited in[2] |

| DNA Damage | Primary rat hepatocyte cultures (in vitro) | N/A | Weakly Positive (induced DNA repair synthesis) | (Palus et al., 1995) cited in[2][3] |

| Chromosomal Aberrations | Mouse bone marrow micronucleus test (in vivo) | N/A | Negative | (Baranski et al., 1992) cited in[2] |

| Chromosomal Aberrations | Sister Chromatid Exchange assay in SFIS mice (in vivo) | N/A | Positive | (Baranski et al., 1992) cited in[2] |

Experimental Protocols

Detailed experimental protocols for the cited studies are not available in the publicly accessible literature. The following descriptions are based on standard methodologies for the respective assays.

Bacterial Reverse Mutation Assay (Ames Test)

This in vitro assay is a widely used method to assess the mutagenic potential of a chemical. Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance in the presence and absence of a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize histidine and grow on a histidine-deficient medium. The number of revertant colonies is proportional to the mutagenic potency of the substance.

Unscheduled DNA Synthesis (UDS) in Mammalian Cells

The in vitro DNA repair assay in primary rat hepatocytes measures the ability of a chemical to induce DNA damage, which in turn triggers repair mechanisms. Hepatocytes are treated with the test substance and a radiolabeled DNA precursor (e.g., tritiated thymidine). If the substance damages DNA, the cells will incorporate the radiolabeled precursor as they repair the DNA. This "unscheduled" DNA synthesis is quantified as an indicator of genotoxicity.

In Vivo Mammalian Erythrocyte Micronucleus Test

This assay assesses chromosomal damage or damage to the mitotic apparatus. Mice are exposed to the test substance, and after an appropriate treatment period, bone marrow cells are harvested. During cell division, any chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei can form micronuclei in the cytoplasm of young erythrocytes. The frequency of micronucleated polychromatic erythrocytes is the measured endpoint.

In Vivo Sister Chromatid Exchange (SCE) Assay

The SCE assay is a sensitive indicator of genotoxic events. Animals are treated with the test substance and a DNA labeling agent (e.g., bromodeoxyuridine). This allows for the differential staining of sister chromatids. An exchange of genetic material between sister chromatids is visualized as a switch in staining along the chromosome. An increase in the frequency of SCEs indicates that the substance has interacted with the DNA.

Biodegradation and Detoxification

Research has been conducted on the microbial degradation of this compound. One study demonstrated that the bacterium Brevibacillus laterosporus can decolorize and biodegrade this dye.[4][5][6] Phytotoxicity studies on the resulting metabolites suggested that the biodegradation process leads to non-toxic end products, indicating a detoxification pathway.[4][6] This suggests that while the parent dye may exhibit toxicity, bioremediation could be a viable method for its removal and detoxification from effluents.

Visualizations

Logical Workflow for Genotoxicity Assessment of this compound

Caption: Genotoxicity assessment workflow for this compound.

Conceptual Diagram of this compound Biodegradation

Caption: Conceptual pathway of this compound detoxification.

Conclusion

The available data indicates that this compound possesses genotoxic potential, as evidenced by positive results in bacterial mutagenicity assays and an in vitro DNA repair assay. The in vivo data is mixed, showing a positive result for sister chromatid exchange but negative for micronucleus induction. A significant knowledge gap exists regarding other toxicological endpoints, including acute toxicity, carcinogenicity, and reproductive toxicity. Professionals handling this substance should exercise caution, employing appropriate personal protective equipment and engineering controls to minimize exposure, in accordance with good industrial hygiene and safety practices.[1] Further comprehensive toxicological studies are warranted to fully characterize the health and safety profile of this compound.

References

- 1. C.I. Direct Black 19, disodium salt | C34H27N13Na2O7S2 | CID 135430271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Draft Screening Assessment for the Challenge - Canada.ca [canada.ca]

- 3. Direct Black 19 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Decolorization of azo dyes by a novel aerobic bacterial strain Bacillus cereus strain ROC - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for High-Temperature and High-Pressure Dyeing of Polyester with Disperse Red 54

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dyeing of polyester substrates with C.I. Disperse Red 54 (CAS No. 12217-86-6 / 6657-37-0 / 6021-61-0) using the high-temperature, high-pressure (HTHP) exhaust method. This method is essential for achieving deep shades and excellent fastness properties on polyester, a hydrophobic and highly crystalline fiber.

Overview and Dye Properties

This compound is a single azo-class disperse dye characterized by its yellow-red shade and purple powder appearance.[1] It is suitable for dyeing polyester fibers, yielding good overall fastness properties when applied under HTHP conditions.[1] The compact molecular structure of polyester necessitates high temperatures (typically 130°C) to induce swelling of the amorphous regions, allowing for the diffusion and fixation of the non-ionic dye molecules within the fiber matrix.[2][3] An acidic pH is crucial for optimal dye exhaustion and stability during the dyeing process.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| C.I. Name | This compound |

| C.I. Number | 11131 |

| CAS Number | 12217-86-6 / 6657-37-0 / 6021-61-0 |

| Molecular Formula | C₁₉H₁₈ClN₅O₄ |

| Molecular Weight | 415.83 g/mol [1] |

| Molecular Structure | Single Azo Class[1] |

| Physical Appearance | Purple Powder[1] |

| Solubility | Insoluble in water; Soluble in acetone and alcohol. |

Experimental Protocols

Materials and Equipment

-

Substrate: Scoured and bleached polyester fabric

-

Dye: this compound

-

Chemicals:

-

Anionic Dispersing Agent

-

Levelling Agent

-

Acetic Acid (or a suitable pH buffer)

-

Sodium Hydroxide

-

Sodium Hydrosulfite (Sodium Dithionite)

-

-

Equipment:

-

High-temperature, high-pressure laboratory dyeing machine

-

Beakers, graduated cylinders, and pipettes

-

pH meter

-

Analytical balance

-

Stirring apparatus

-

High-Temperature Dyeing Protocol

This protocol outlines the exhaust dyeing method in a high-temperature, high-pressure apparatus.

Table 2: High-Temperature Dyeing Recipe

| Component | Concentration | Purpose |

| This compound | 0.5 - 3.0% (on weight of fabric) | Colorant |

| Dispersing Agent | 1.0 - 2.0 g/L | Prevents dye agglomeration |

| Levelling Agent | 0.5 - 1.0 g/L | Ensures uniform dye uptake |

| Acetic Acid | q.s. to pH 4.5 - 5.5 | pH control for optimal dyeing |

| Liquor Ratio | 1:10 - 1:15 | Ratio of liquid to fabric weight |

Procedure:

-

Dye Bath Preparation:

-

Calculate the required amounts of dye and chemicals based on the weight of the fabric and the desired liquor ratio.

-

Create a smooth, lump-free paste of the this compound powder with a small amount of cold water and the dispersing agent.

-

Gradually dilute the paste with warm water (40-50°C) to ensure proper dispersion.

-

Fill the dyeing vessel with the required volume of water and add the levelling agent.

-

Add the dispersed dye solution to the bath and stir.

-

Adjust the pH of the dye bath to 4.5 - 5.5 using acetic acid.

-

-

Dyeing Cycle:

-

Introduce the polyester fabric into the dye bath at approximately 60°C.[2]

-

Seal the dyeing machine and begin agitation.

-

Raise the temperature to 130°C at a rate of 1.5 - 2.0°C per minute.

-

Hold the temperature at 130°C for 30 - 60 minutes, depending on the desired depth of shade.[2]

-

Cool the dye bath to 70-80°C at a rate of approximately 2°C per minute.

-

Drain the dye bath.

-

Post-Dyeing Reduction Clearing

Reduction clearing is a critical step to remove any unfixed dye from the fiber surface, which significantly improves the wash and rubbing fastness of the final product.

Table 3: Reduction Clearing Recipe

| Component | Concentration |

| Sodium Hydroxide | 2.0 g/L |

| Sodium Hydrosulfite | 2.0 g/L |

| Surfactant (stable) | 1.0 g/L |

Procedure:

-

Prepare a fresh bath at 50°C.

-

Add the sodium hydroxide and sodium hydrosulfite to the bath.

-

Raise the temperature to 70-80°C and treat the dyed fabric for 15-20 minutes.

-

Drain the clearing bath.

-

Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

-

Neutralize the fabric with a weak solution of acetic acid (0.5 - 1.0 g/L) for 10 minutes.

-

Perform a final cold water rinse and then dry the fabric.

Fastness Properties

The fastness properties of textiles are crucial for their end-use performance. This compound on polyester generally exhibits good fastness ratings.

Table 4: Fastness Ratings for this compound on Polyester

| Fastness Test | Fading (ISO) | Staining (ISO) | Fading (AATCC) | Staining (AATCC) |

| Light Fastness | 6 | - | 6 | - |

| Washing Fastness | 4-5 | 4-5 | 5 | 5 |

| Perspiration Fastness | 4-5 | 4-5 | 5 | 5 |

| Ironing Fastness | 4-5 | 4-5 | - | - |

Source: World Dye Variety[1]. Ratings are on a scale of 1 to 5 for staining and 1 to 8 for light fastness, with higher numbers indicating better fastness.

Diagrams

Experimental Workflow

The following diagram illustrates the complete experimental workflow for dyeing polyester with this compound using the high-temperature, high-pressure method.

Caption: Workflow for High-Temperature Dyeing of Polyester.

Logical Relationships in High-Temperature Dyeing

This diagram illustrates the key parameters and their influence on the successful dyeing of polyester with disperse dyes.

Caption: Key Parameter Interactions in Polyester Dyeing.

References

Application Notes and Protocols for the Analysis of Disperse Red 54 in Textiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 54 (C.I. 11131; CAS No. 12217-86-6) is a monoazo disperse dye used in the textile industry for dyeing synthetic fibers, particularly polyester. Due to the potential for certain disperse dyes to be allergenic or to cleave into carcinogenic aromatic amines, the detection and quantification of these dyes in finished textile products are crucial for consumer safety and regulatory compliance. These application notes provide detailed protocols for the analytical determination of this compound in textile matrices, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The primary methods for the quantitative analysis of disperse dyes in textiles are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD). LC-MS/MS offers higher sensitivity and selectivity, making it ideal for trace-level detection, while HPLC-DAD is a robust and widely available technique suitable for routine analysis.

A general workflow for the analysis of this compound in textiles involves sample preparation, instrumental analysis, and data processing.

General workflow for this compound analysis in textiles.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively published, the following table summarizes typical performance characteristics for the analysis of other disperse dyes in textiles using LC-MS/MS and HPLC-DAD. These values can be considered as a benchmark during the development and validation of a method for this compound.

| Parameter | LC-MS/MS | HPLC-DAD |

| Limit of Detection (LOD) | 0.02 - 1.35 ng/mL | 0.01 - 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.06 - 4.09 ng/mL | 0.03 - 0.3 µg/mL |

| Linearity (R²) | > 0.99 | > 0.99 |

| Recovery | 81.8 - 114.1% | 95.0 - 105.0% |

| Precision (%RSD) | < 15% | < 5% |

Experimental Protocols

Sample Preparation: Solvent Extraction

This protocol describes a general method for the extraction of this compound from textile samples.[1][2]

Materials:

-

Textile sample

-

Methanol (HPLC grade) or Acetonitrile (HPLC grade)

-

Deionized water

-

Scissors

-

50 mL centrifuge tubes

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters (PTFE or equivalent)

-

Analytical balance

Procedure:

-

Cut the textile sample into small pieces (approximately 2-5 mm).

-

Accurately weigh approximately 1.0 g of the cut textile sample into a 50 mL centrifuge tube.

-

Add 20 mL of methanol or acetonitrile to the tube.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes at 50 °C.[1]

-

After sonication, centrifuge the sample at 10,000 rpm for 10 minutes.[1]

-

Carefully decant the supernatant. For LC-MS/MS analysis, the extract may be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase (e.g., 1 mL of 95:5 water/methanol).[1]

-

Filter the extract through a 0.22 µm syringe filter into an autosampler vial for analysis.

Analytical Method: HPLC-DAD

This protocol provides a representative HPLC-DAD method for the quantification of this compound.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution:

Time (min) % A % B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection: Diode Array Detector monitoring at the maximum absorbance wavelength of this compound (determine by running a standard).

Calibration:

-

Prepare a stock solution of this compound analytical standard in methanol (e.g., 100 µg/mL).

-

Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

-

Inject the standards and the sample extracts and record the peak areas.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of this compound in the sample extracts from the calibration curve.

Analytical Method: LC-MS/MS

This protocol outlines a representative LC-MS/MS method for the sensitive and selective quantification of this compound.

Instrumentation:

-

UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (can be adapted from the HPLC-DAD method):

-

Column: Kinetex C18 100A (100 x 2.1mm, 1.7µm) or equivalent.[1]

-

Mobile Phase A: Water with 0.1% formic acid.[1]

-

Mobile Phase B: Methanol or Acetonitrile.

-

Gradient Elution:

Time (min) % B 0.0 - 2.0 5 12.0 95 12.01 - 17.5 100 | 17.51 - 20.0 | 5 |

-

Flow Rate: 0.3 mL/min.[1]

-

Column Temperature: 40 °C.[1]

-

Injection Volume: 5 µL.[1]

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 150 °C

-

Desolvation Temperature: 500 °C

-

Desolvation Gas Flow: 1000 L/hr

-

Cone Gas Flow: 20 L/hr

-

Capillary Voltage: 0.7 kV

-

MRM Transitions: To be determined by infusing a standard solution of this compound. At least two transitions (one for quantification and one for confirmation) should be monitored.

Calibration: Follow a similar procedure as for the HPLC-DAD method, but with a lower concentration range appropriate for the sensitivity of the LC-MS/MS system (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 ng/mL).

Method Validation

For reliable and accurate results, the analytical method should be validated according to ICH Q2(R1) or equivalent guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

-

Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Logical Relationship Diagram for Method Validation

Key parameters for analytical method validation.

References

Application Notes and Protocols for Dyeing Polyester Fibers with Disperse Red 54

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dyeing of polyester fibers with C.I. Disperse Red 54. The information is intended to guide researchers and scientists in achieving consistent and high-quality dyeing results for various applications.

Overview of this compound